molecular formula C9H11NO4 B1664633 5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)pentanoic acid CAS No. 57078-99-6

5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)pentanoic acid

Cat. No. B1664633
CAS RN: 57078-99-6
M. Wt: 197.19 g/mol
InChI Key: ACVAAFHNDGTZLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)pentanoic acid is a non-cleavable linker for bio-conjugation that contains a Maleimides group and a COOH/Carboxylic Acid group linked through a linear PEG chain . It has a molecular weight of 197.19 g/mol.


Synthesis Analysis

The synthesis of similar compounds involves the reaction of 2,5-dioxopyrrolidine with 4-aminobenzoic acid in the presence of a coupling agent to form an intermediate, which is then reduced to the final product using a reducing agent.


Molecular Structure Analysis

The molecular formula of 5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)pentanoic acid is C9H11NO4.


Chemical Reactions Analysis

Derivatives of 1H-pyrrole-2,5-diones [maleimides (MI)] find wide practical application due to the presence of two important structural fragments: an activated double bond and an imide group. They easily take up a variety of nucleophilic and electrophilic reagents, enter cycloaddition reactions, and also undergo facile polymerization and copolymerization with various unsaturated compounds .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . Its molecular weight is 197.19 g/mol. The InChI code is 1S/C9H11NO4/c11-7-4-5-8(12)10(7)6-2-1-3-9(13)14/h4-5H,1-3,6H2,(H,13,14) .

Scientific Research Applications

Organotin(IV) Complexes

Organotin(IV) complexes of 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid have been synthesized and characterized for their potential biological applications. These complexes were tested for toxicity against various bacteria and fungi, and their LD50 was calculated using the Brine Shrimp method, highlighting their potential in biological research and application (Shahid et al., 2005).

Antifungal Activity

A compound closely related to 5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)pentanoic acid, isolated from Datura metel L., showed in vitro activity against various Aspergillus and Candida species. This underlines its potential as a foundation for developing new antimycotic drugs (Dabur et al., 2005).

Bifunctional Catalysis

The conversion of γ-valerolactone into Pentanoic acid (PA) using bifunctional catalysts has been explored. This process involves the synthesis of PA, an industrially relevant chemical, from a biorefinery byproduct, indicating a sustainable approach in chemical synthesis (Al‐Naji et al., 2020).

Lipase-Catalyzed Transformations

Lipase-catalyzed second-order asymmetric transformations have been used to synthesize chiral 5-(acyloxy)-2(5H)-furanone and pyrrolinone synthons. This methodology has implications in organic synthesis and medicinal chemistry (vanderDeen et al., 1996).

Biotransformation Studies

Biotransformation studies on the antifungal Trichoderma metabolite 6-n-pentyl-2H-pyran-2-one led to the identification of derivatives including 5-(2-pyron-6-yl)pentanoic acid. This research provides insights into the metabolic pathways and potential applications of fungal metabolites (Cooney et al., 1997).

Spectroelectrochemistry

Research on W(CO)5 complexes of derivatives of 5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)pentanoic acid has contributed to the development of IR-detectable metal–carbonyl tracers for the amino function. This has potential applications in analytical chemistry and bioconjugate labeling (Kowalski et al., 2009).

Novel Pyrrole Alkaloids

New pyrrole alkaloids have been identified from the fruits of Lycium chinense, suggesting the potential for discovering new bioactive compounds in natural products (Youn et al., 2016).

Safety And Hazards

The compound is classified under GHS07. The hazard statements are H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, suggesting that one should avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .

Future Directions

The problem of antibiotic resistance is becoming more and more important, and its solution requires systematic painstaking work on the synthesis of new types of molecules that potentially have antimicrobial activity and are suitable for the subsequent clinical trials .

properties

IUPAC Name

5-(2,5-dioxopyrrol-1-yl)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4/c11-7-4-5-8(12)10(7)6-2-1-3-9(13)14/h4-5H,1-3,6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACVAAFHNDGTZLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C1=O)CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70632236
Record name 5-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70632236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)pentanoic acid

CAS RN

57078-99-6
Record name 2,5-Dihydro-2,5-dioxo-1H-pyrrole-1-pentanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57078-99-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70632236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)pentanoic acid
Reactant of Route 2
Reactant of Route 2
5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)pentanoic acid
Reactant of Route 3
Reactant of Route 3
5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)pentanoic acid
Reactant of Route 4
Reactant of Route 4
5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)pentanoic acid
Reactant of Route 5
5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)pentanoic acid
Reactant of Route 6
Reactant of Route 6
5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)pentanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.